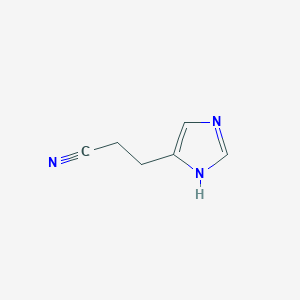
1-(5-Bromopentyl)pyrrolidine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopentyl)pyrrolidine Hydrobromide is a chemical compound with the molecular formula C9H19Br2N. It is commonly used in various research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a pyrrolidine ring. This structure imparts specific reactivity and functionality to the compound, making it valuable in synthetic chemistry and other scientific fields .
Vorbereitungsmethoden
The synthesis of 1-(5-Bromopentyl)pyrrolidine Hydrobromide typically involves the reaction of pyrrolidine with 1,5-dibromopentane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Pyrrolidine with 1,5-Dibromopentane: Pyrrolidine is reacted with 1,5-dibromopentane in the presence of a suitable solvent, such as acetonitrile or tetrahydrofuran. The reaction is typically carried out at elevated temperatures to facilitate the formation of the product.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(5-Bromopentyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be readily substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopentyl)pyrrolidine Hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Synthetic Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
Industrial Applications: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopentyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopentyl)pyrrolidine Hydrobromide can be compared with other similar compounds, such as:
1-(5-Chloropentyl)pyrrolidine Hydrobromide: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and chemical properties.
1-(5-Iodopentyl)pyrrolidine Hydrobromide: The presence of an iodine atom in this compound imparts different reactivity compared to the bromine-containing compound.
1-(5-Fluoropentyl)pyrrolidine Hydrobromide: The fluorine atom in this compound leads to unique chemical properties and reactivity.
Each of these compounds has distinct chemical properties and reactivity, making them suitable for different applications in scientific research and industry.
Eigenschaften
Molekularformel |
C9H19Br2N |
|---|---|
Molekulargewicht |
301.06 g/mol |
IUPAC-Name |
1-(5-bromopentyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-7-11-8-4-5-9-11;/h1-9H2;1H |
InChI-Schlüssel |
YHDGFGHEYXDAED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCCCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)





![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)





![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)
